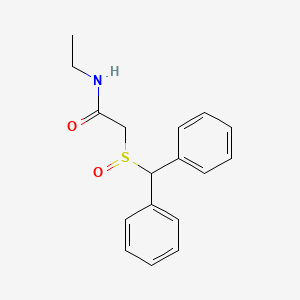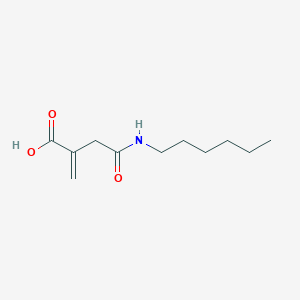
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid is an organic compound with a unique structure that includes a hexylamino group, a methylidene group, and a 4-oxobutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylamino)-2-methylidene-4-oxobutanoic acid typically involves the following steps:
Formation of the Hexylamino Group: This can be achieved by reacting hexylamine with a suitable precursor.
Introduction of the Methylidene Group: This step involves the addition of a methylidene group to the intermediate compound.
Formation of the 4-Oxobutanoic Acid Backbone: This can be done through various organic reactions, such as the oxidation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hexylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(Hexylamino)-2-methylidene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hexylamino group may facilitate binding to certain enzymes or receptors, while the methylidene and 4-oxobutanoic acid moieties may contribute to its overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: Known for its pharmacological properties and use in cosmetics.
Hexaminolevulinate: Used as an optical imaging agent.
Uniqueness
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
91333-79-8 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(hexylamino)-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-3-4-5-6-7-12-10(13)8-9(2)11(14)15/h2-8H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
NZRDHYDNJNPKOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CC(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


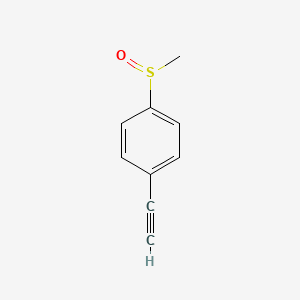
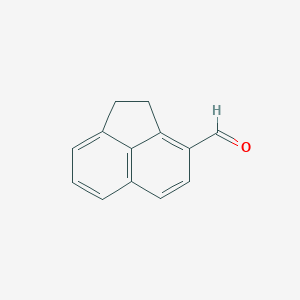
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
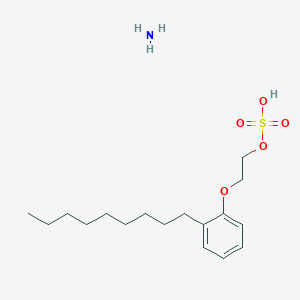

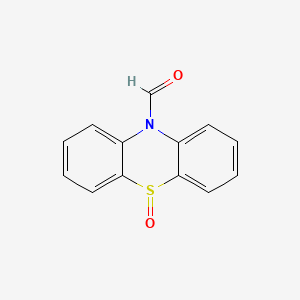

![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
